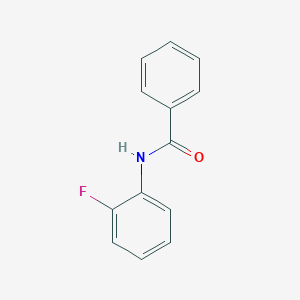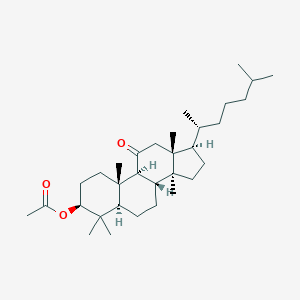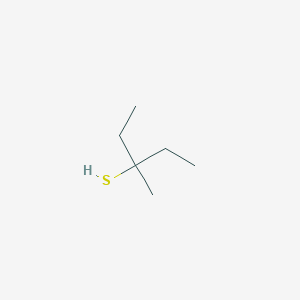
3-Methylpentane-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylpentane-3-thiol, also known as 3M3SH, is a sulfur-containing organic compound that is commonly found in foods such as garlic, onions, and cheese. It is also present in certain beverages, including beer and wine. This compound has been the subject of scientific research due to its unique properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of 3-Methylpentane-3-thiol is not fully understood, but it is believed to involve the interaction of the sulfur atom with other molecules in the body. It has been suggested that 3-Methylpentane-3-thiol may act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. It may also have antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
Biochemical And Physiological Effects
Studies have shown that 3-Methylpentane-3-thiol can have various biochemical and physiological effects on the body. In animal studies, it has been shown to lower blood pressure and reduce inflammation. It has also been found to have a positive effect on liver function and may help to prevent liver damage. Additionally, 3-Methylpentane-3-thiol has been shown to have a role in the regulation of glucose metabolism and insulin sensitivity.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Methylpentane-3-thiol in lab experiments is its strong, distinctive odor, which makes it easy to detect and measure. It is also relatively inexpensive and readily available. However, one limitation is that it can be difficult to work with due to its strong odor and potential toxicity. Care must be taken to ensure proper handling and disposal.
Future Directions
There are several potential future directions for research on 3-Methylpentane-3-thiol. One area of interest is its potential use as a natural food preservative. Studies have shown that it has antimicrobial properties that may be effective in preventing the growth of harmful bacteria in food. Another area of interest is its potential use as a therapeutic agent for various conditions, including hypertension, diabetes, and liver disease. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Synthesis Methods
The synthesis of 3-Methylpentane-3-thiol can be achieved through several methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of 3-methylpentan-1-ol with hydrogen sulfide gas in the presence of a catalyst. Microbial fermentation, on the other hand, involves the use of specific bacteria or fungi to produce the compound.
Scientific Research Applications
3-Methylpentane-3-thiol has been studied for its potential applications in various scientific fields, including food science, medicine, and environmental science. In food science, it is used as a flavoring agent due to its strong, pungent odor. In medicine, it has been investigated for its potential antimicrobial and antioxidant properties. In environmental science, it has been studied for its role in the formation of volatile organic compounds (VOCs) in the atmosphere.
properties
CAS RN |
1639-03-8 |
|---|---|
Product Name |
3-Methylpentane-3-thiol |
Molecular Formula |
C6H14S |
Molecular Weight |
118.24 g/mol |
IUPAC Name |
3-methylpentane-3-thiol |
InChI |
InChI=1S/C6H14S/c1-4-6(3,7)5-2/h7H,4-5H2,1-3H3 |
InChI Key |
AJWVDGABWLKIGT-UHFFFAOYSA-N |
SMILES |
CCC(C)(CC)S |
Canonical SMILES |
CCC(C)(CC)S |
Other CAS RN |
1639-03-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(3,4-dichlorophenyl)ethyl]acetamide](/img/structure/B167611.png)
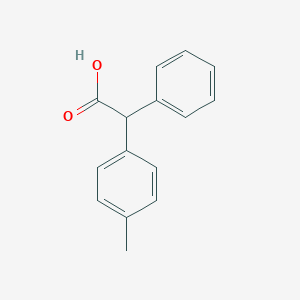
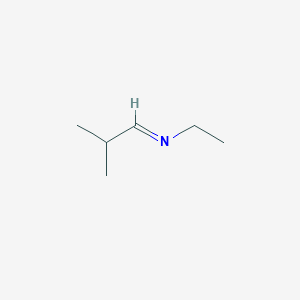
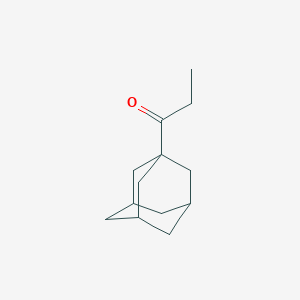
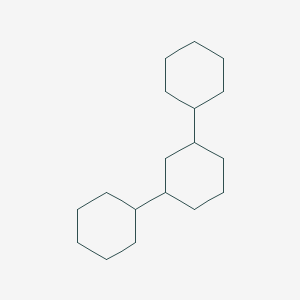
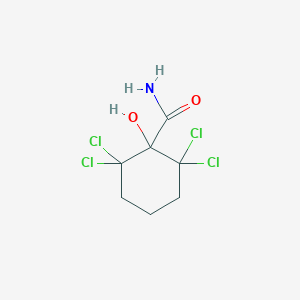
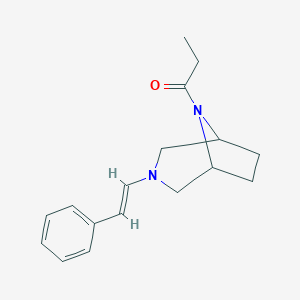
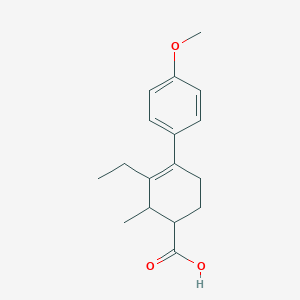
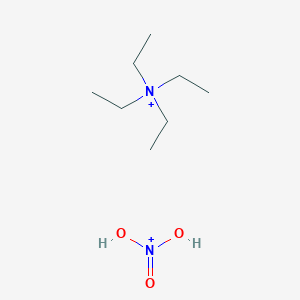
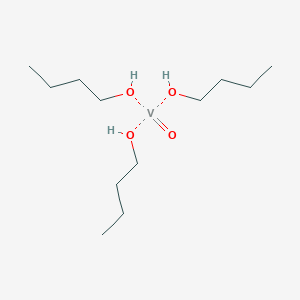
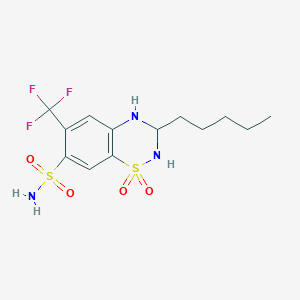
![1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol](/img/structure/B167631.png)
